molecular formula C9H12N2OS B13318186 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one

2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one

Cat. No.: B13318186
M. Wt: 196.27 g/mol
InChI Key: NRRHFNCSXNXKHA-UHFFFAOYSA-N
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Description

2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one: 2-aminothienopyridinone , is a heterocyclic compound with the following chemical structure:

IUPAC Name: 2-(6,7-dihydrothieno[3,2c]pyridin-5(4H)-yl)-2-oxoethanamine hydrochloride\text{IUPAC Name: 2-}(6,7\text{-dihydrothieno}[3,2-c]\text{pyridin-5(4H)-yl})\text{-2-oxoethanamine hydrochloride} IUPAC Name: 2-(6,7-dihydrothieno[3,2−c]pyridin-5(4H)-yl)-2-oxoethanamine hydrochloride

It has a molecular weight of 232.73 g/mol and the MDL number MFCD16622083 . This compound exhibits interesting properties due to its fused pyridine and thienopyridine rings.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-aminothienopyridinone. One common method involves cyclization of an appropriate precursor, such as a thienopyridine derivative, under specific conditions. For example, a cyclization reaction between a 2-alkynylthiophene and a pyridine-2-carbaldehyde can yield the desired compound.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically synthesize this compound using custom synthetic routes. The availability of commercial sources may be limited.

Chemical Reactions Analysis

Reactivity: 2-aminothienopyridinone can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

    Condensation: It can react with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Ammonium chloride (NH₄Cl) or other nucleophiles.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield a carboxylic acid, while reduction produces the corresponding alcohol.

Scientific Research Applications

2-aminothienopyridinone finds applications in various scientific fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a pharmacophore for drug design.

    Medicine: Research into its potential therapeutic properties.

    Industry: Its unique structure may have applications in materials science.

Mechanism of Action

The exact mechanism by which 2-aminothienopyridinone exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2-aminothienopyridinone is relatively unique due to its fused ring system, similar compounds include other heterocyclic derivatives like thienopyridines and pyridinones.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

2-amino-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H12N2OS/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8/h2,4H,1,3,5-6,10H2

InChI Key

NRRHFNCSXNXKHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)CN

Origin of Product

United States

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